molecular formula C23H25N7O3 B6579494 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide CAS No. 1021222-92-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide

Cat. No.: B6579494
CAS No.: 1021222-92-3
M. Wt: 447.5 g/mol
InChI Key: VOADGCAVXQIQTC-UHFFFAOYSA-N
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Description

This compound features a benzodioxin moiety linked via a piperazine-carboxamide bridge to a pyridazine ring substituted with a 6-methylpyridin-2-ylamino group.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3/c1-16-3-2-4-20(24-16)26-21-7-8-22(28-27-21)29-9-11-30(12-10-29)23(31)25-17-5-6-18-19(15-17)33-14-13-32-18/h2-8,15H,9-14H2,1H3,(H,25,31)(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOADGCAVXQIQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide (CAS 865659-68-3)
  • Molecular Formula : C21H25N3O3
  • Molar Mass : 367.44 g/mol
  • Key Features : Replaces the pyridazine-pyridine moiety with a 2,6-dimethylphenyl group.
  • This simpler structure may offer easier synthesis but less target specificity compared to the pyridazine-containing compound .
4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (Compound 28, )
  • Molecular Formula : C21H24N5O4
  • Molar Mass : 410.18 g/mol
  • Key Features : Incorporates a benzo[b][1,4]oxazin-3-one core and pyridin-3-yl group.
  • Implications: The oxazinone ring introduces hydrogen-bonding capacity, while the pyridinyl group enhances π-π stacking. The target compound’s pyridazine-pyridine system may offer superior binding affinity in kinase inhibition due to additional nitrogen atoms .
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
  • Molecular Formula : C21H22N6O
  • Molar Mass : 374.4 g/mol
  • Key Features : Pyrazolo[3,4-b]pyridine core with carboxamide and pyrazole substituents.
  • Implications : The fused pyrazole-pyridine system may enhance metabolic stability. However, the target compound’s benzodioxin and pyridazine groups provide distinct electronic profiles for differential target engagement .

Physicochemical and Spectroscopic Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Spectroscopic Data (NMR, HRMS)
Target Compound C25H25N7O3 471.51 Benzodioxin, pyridazine, pyridine, piperazine Not available in evidence; expected δ ~7-9 ppm (aromatics)
CAS 865659-68-3 C21H25N3O3 367.44 Benzodioxin, dimethylphenyl, piperazine δ 6.8–7.2 ppm (aromatic protons)
Compound 28 C21H24N5O4 410.18 Benzo[b][1,4]oxazinone, pyridinyl δ 8.48–8.40 ppm (pyridine), HRMS [M+H]+: 410.1815

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